molecular formula C5H8F3NO B13297861 4-(Trifluoromethyl)pyrrolidin-3-ol

4-(Trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B13297861
M. Wt: 155.12 g/mol
InChI Key: NUESFQGOJDUJGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamines . This reaction typically occurs in dichloromethane at room temperature, yielding the desired pyrrolidine derivatives in high yields (85-93%) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(trifluoromethyl)pyrrolidin-3-one, while reduction can produce 4-(trifluoromethyl)pyrrolidin-3-amine .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects . The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with its targets .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

4-(trifluoromethyl)pyrrolidin-3-ol

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)3-1-9-2-4(3)10/h3-4,9-10H,1-2H2

InChI Key

NUESFQGOJDUJGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)C(F)(F)F

Origin of Product

United States

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